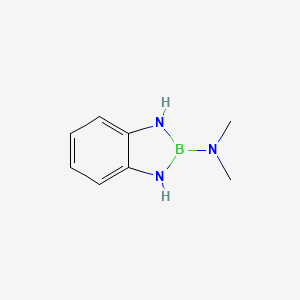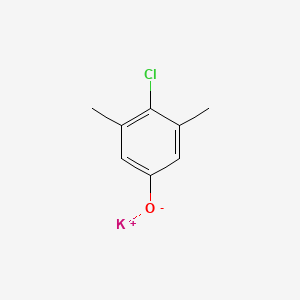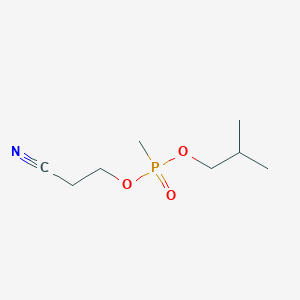![molecular formula C11H14N2S B14605145 3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine CAS No. 61021-80-5](/img/structure/B14605145.png)
3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(1H-indol-3-ylthio)- is a compound that belongs to the class of amines and indole derivatives. This compound is characterized by the presence of a propanamine group attached to an indole ring through a sulfur atom. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 3-(1H-indol-3-ylthio)- typically involves the reaction of 3-(1H-indol-3-ylthio)propanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Propanamine, 3-(1H-indol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(1H-indol-3-ylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(1H-indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-(1H-indol-3-ylthio)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(1H-indol-3-yl)-: This compound lacks the sulfur atom, which may affect its reactivity and biological activity.
1-Propanamine, 3-(1H-indol-2-ylthio)-: The position of the sulfur atom on the indole ring is different, which can lead to variations in chemical and biological properties.
1-Propanamine, 3-(1H-indol-3-ylmethoxy)-: The presence of a methoxy group instead of a thio group can significantly alter the compound’s chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
61021-80-5 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-6-3-7-14-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7,12H2 |
InChI-Schlüssel |
ZFNRKNCSGAIMAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
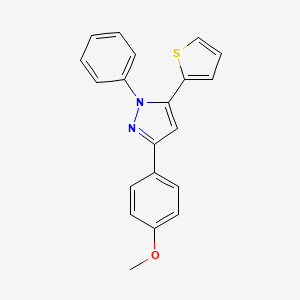

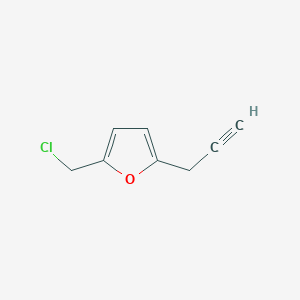
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
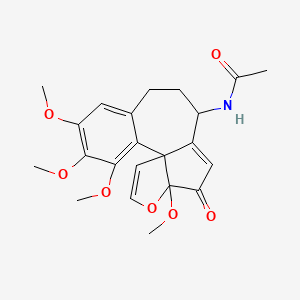
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
